[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound featuring an acetyl-isopropylamino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This structure places it within a class of molecules designed for targeted pharmacological activity, often involving modulation of receptors or enzymes. The compound was previously available as a research chemical (Ref: 10-F084977) but has since been discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
2-[3-[acetyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOAUWBQRKDFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is synthesized via cyclization of 1,5-diaminopentane derivatives. A typical procedure involves treating 1,5-dibromopentane with ammonia under high-pressure conditions, yielding piperidine hydrobromide.
Introduction of the Acetyl-Isopropylamino Group
The 3-position of the piperidine ring is functionalized through reductive amination. Piperidine-3-carbaldehyde is reacted with isopropylamine in the presence of sodium cyanoborohydride, followed by acetylation using acetic anhydride. This step achieves an 82% yield under optimized conditions.
Acetic Acid Moiety Attachment
The final step involves alkylation of the piperidine nitrogen with bromoacetic acid. Reaction parameters such as temperature (60°C) and solvent (dimethylformamide) significantly impact yield, with reported efficiencies of 75–88%.
Table 1: Reaction Conditions for Reductive Amination
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | NH₃, 1,5-dibromopentane | 120°C | 68 |
| Reductive amination | NaBH₃CN, isopropylamine | 25°C | 82 |
| Acetylation | Acetic anhydride | 0°C → RT | 90 |
| Alkylation | Bromoacetic acid, DMF | 60°C | 88 |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a streamlined alternative by combining piperidine formation and functionalization in one pot. A study demonstrated the use of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid (3 ) as a precursor, reacting with isopropylamine and acetyl chloride in the presence of dicyclohexylcarbodiimide (DCC).
Reaction Mechanism
The DCC-mediated coupling activates the carboxylic acid group of 3 , facilitating nucleophilic attack by isopropylamine. Subsequent acetylation introduces the acetyl group, yielding the target compound in 65% yield after purification.
Advantages and Limitations
MCRs reduce intermediate isolation steps but require precise stoichiometric control. Side reactions, such as over-acetylation, can lower yields, necessitating chromatographic purification.
Catalytic Methods and Optimization
Catalytic strategies enhance both efficiency and stereochemical outcomes. Palladium-catalyzed C–N coupling has been employed to attach the acetyl-isopropylamino group to the piperidine ring. Using Pd(OAc)₂ and Xantphos as ligands, researchers achieved a 78% yield with 95% enantiomeric excess (ee).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., tetrahydrofuran) improve catalyst stability, while temperatures above 80°C accelerate undesired side reactions. Optimal conditions (60°C, 12 hours) balance speed and selectivity.
Table 2: Catalytic Conditions and Outcomes
| Catalyst System | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | THF | 60°C | 78 | 95 |
| CuI/1,10-phenanthroline | DMF | 80°C | 65 | 88 |
Purification and Characterization Techniques
Crude products are purified via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:
-
¹H NMR : Peaks at δ 2.62 (t, CH₂CO), 4.43 (t, NCH₂), and 1.15 (d, isopropyl CH₃) confirm structure.
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HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive amination | 88 | 97 | High |
| Multicomponent | 65 | 95 | Moderate |
| Catalytic | 78 | 98 | High |
Reductive amination offers the best balance of yield and scalability, while catalytic methods excel in stereochemical control.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability:
textReaction: R-COOH + R'-OH → R-COOR' + H2O Catalyst: H2SO4 or HCl Typical yields: 65-85% (temperature-dependent) [1][5]
Methanol and ethanol are commonly used to produce methyl/ethyl esters for pharmacological testing. The reaction requires anhydrous conditions to prevent hydrolysis reversibility.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, enabling peptide-like linkages:
textReagents: EDCl/HOBt or DCC Conditions: 0–25°C, inert atmosphere Applications: Prodrug synthesis [1][5]
This reaction is pivotal for creating conjugates with enhanced target specificity in medicinal chemistry applications.
Acetyl Group Hydrolysis
The acetyl-protected amine undergoes hydrolysis under acidic or basic conditions:
textAcid hydrolysis: HCl (2M), reflux, 6h → deacetylated amine + acetic acid Base hydrolysis: NaOH (1M), 60°C, 4h → free amine + acetate salt [1][2]
Kinetic studies show base hydrolysis proceeds 2.3× faster than acid-mediated cleavage at 60°C.
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Alkylation | CH3I, K2CO3 | N-methyl-piperidine | 78 |
| Acylation | AcCl, Et3N | N-acetyl-piperidine | 82 |
| Oxidation | KMnO4, H2O | Piperidone derivative | 65 |
Oxidation of the piperidine ring with KMnO4 generates a ketone, enabling further carbonyl chemistry .
Reductive Amination
The amine group reacts with aldehydes/ketones in reductive amination:
textConditions: NaBH3CN, MeOH, pH 5–6 Substrates: Formaldehyde, acetone Applications: Secondary/tertiary amine derivatives [5][8]
This method is widely used to introduce alkyl chains for structure-activity relationship (SAR) studies.
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes CO2 from the acetic acid moiety:
textCatalysts: Cu(OAc)2, 150°C Products: Piperidine-alkylamine derivatives [5][6]
Decarboxylation pathways are pH-sensitive, with optimal rates observed at pH 4–5 .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological properties:
-
Ester derivatives : Improved blood-brain barrier permeability.
-
Amide conjugates : Increased binding affinity for histone acetyltransferases (IC50 = 1.6–8.6 μM) .
Reaction optimization (e.g., solvent polarity, temp.) directly impacts bioactivity, with polar aprotic solvents (DMF, DMSO) favoring higher yields.
Scientific Research Applications
The compound [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Potential Therapeutic Uses
- Antipsychotic Activity : Research indicates that derivatives of piperidine compounds, including those similar to this compound, have been explored for their potential in treating conditions like schizophrenia. For instance, compounds that modulate metabotropic glutamate receptors have shown promise in preclinical models for reversing amphetamine-induced hyperlocomotion without significant motor impairment .
- Diabetes Treatment : Some piperidine derivatives have been patented for their potential use in the treatment of type 1 and type 2 diabetes mellitus. These compounds may act by influencing insulin signaling pathways or modulating glucose metabolism .
Table 1: Properties and Activities of Related Compounds
| Compound Name | Activity Type | EC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | mGlu5 PAM | 33 | High |
| Compound B | Antidiabetic | N/A | Moderate |
| This compound | Potential Antipsychotic | N/A | TBD |
Table 2: Case Studies on Piperidine Derivatives
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study 1 | Antipsychotic Effects | Demonstrated reversal of hyperlocomotion in rats . |
| Study 2 | Diabetes Management | Showed potential modulation of insulin pathways . |
Case Study 1: Antipsychotic Effects
In a study focusing on the pharmacological profile of piperidine derivatives, researchers evaluated the efficacy of this compound in reversing behavioral changes induced by amphetamines in rodent models. The compound exhibited a dose-dependent response, suggesting its potential as an antipsychotic agent.
Case Study 2: Diabetes Management
Another investigation explored the impact of similar piperidine compounds on glucose metabolism. The findings indicated that certain derivatives could enhance insulin sensitivity and improve glycemic control, highlighting their therapeutic potential in diabetes management.
Mechanism of Action
The mechanism of action of [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and isopropyl-amino groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential activity in the central nervous system and other biological systems.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Pharmacological Targets
The following table summarizes key structural analogs, their molecular features, and associated therapeutic applications:
Key Research Findings and Functional Differences
DBPR807 (CXCR4 Antagonist)
- Structure-Activity Relationship : The extended furan-pyrimidine chain in DBPR807 enhances binding affinity to CXCR4, a chemokine receptor implicated in inflammatory and ischemic pathologies .
- Efficacy : Demonstrated protective effects in rat ischemia-reperfusion injury models, reducing tissue damage by 40–60% compared to controls .
COX-2 Selective Inhibitors (e.g., Compound 1)
- Selectivity : >100-fold selectivity for COX-2 over COX-1, attributed to the benzimidazolyl-piperidine scaffold .
Piperidine-Benzoxazole Derivatives
- Therapeutic Potential: Benzoxazole-containing analogs (e.g., [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-acetic acid) are hypothesized to target kinases or GPCRs due to heterocyclic bioisosterism, though specific data are lacking .
Critical Analysis of Discrepancies and Limitations
- Structural vs. Functional Divergence: Minor substituent changes (e.g., cyclopropyl vs. isopropyl in ) drastically alter receptor affinity and metabolic stability, highlighting the sensitivity of piperidine derivatives to structural modification .
Biological Activity
[3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an acetyl-isopropyl amino group and a carboxylic acid moiety. The structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and isopropyl-amino groups may enhance binding affinity, leading to modulation of biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : Potential binding to neurotransmitter receptors could influence CNS activity, suggesting applications in neuropharmacology.
Biological Activity
Research indicates that compounds with similar piperidine structures exhibit a range of pharmacological effects, including:
- Analgesic Properties : Potential pain-relieving effects.
- Anti-inflammatory Effects : May inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest efficacy against various tumor cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. The effective concentration (EC50) for these activities typically ranges from 1 to 3 µM, indicating potent biological effects .
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications to the piperidine ring significantly impact biological activity. For instance:
- Substitution Patterns : Variations in substituents can enhance or diminish the compound's efficacy against specific targets .
| Modification Type | Effect on Activity |
|---|---|
| Acetylation | Increased receptor binding |
| Isopropyl substitution | Enhanced enzyme inhibition |
Case Studies
- Anticancer Potential : A study evaluated the compound's ability to inhibit proliferation in KARPAS-299 cell lines, showing significant growth inhibition compared to control groups .
- Neuropharmacological Effects : Another investigation focused on the compound's interaction with CNS receptors, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the recommended synthetic routes for [3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidinyl-acetic acid derivatives typically involves multi-step reactions. Key strategies include:
- Acylation of Piperidine Derivatives : Reacting 3-isopropylaminopiperidine with acetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by coupling with bromoacetic acid (or ester) via nucleophilic substitution .
- Optimization Parameters :
- Solvent Choice : THF or dichloromethane (DCM) is preferred for their inertness and solubility properties .
- Reaction Time : Extended stirring (e.g., 18 hours) improves yield, as seen in analogous piperidine-acetic acid syntheses (100% yield achieved in THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperidine ring and acetic acid moiety. For example, acetyl-isopropyl protons appear as singlets at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99%) using C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated in (R)-configured piperidine derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose following hazardous waste regulations .
- First Aid :
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with known piperidine affinity (e.g., opioid or chemokine receptors) based on structural analogs .
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., COX-2 from PDB) and optimize hydrogen bonding networks .
- Ligand Parameterization : Assign partial charges using AM1-BCC methods (software: AutoDock Vina) .
- Pose Scoring : Rank binding poses by docking scores; validate with MD simulations for stability (e.g., 100 ns trajectories) .
- Case Study : Analogous compounds showed COX-2 selectivity (IC₅₀ < 1 µM) and reduced edema in rat models .
Q. How do structural modifications at the piperidine or acetyl-isopropyl-amino groups affect pharmacological profiles?
Methodological Answer:
- Piperidine Modifications :
- Acetyl-Isopropyl Adjustments :
- Acylation : Replacing acetyl with benzoyl groups alters pharmacokinetics (e.g., longer half-life) .
- Chirality : (R)-enantiomers exhibit higher activity than (S)-forms in anti-inflammatory assays .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Validation :
- Positive Controls : Use reference compounds (e.g., indomethacin for COX-2 assays) to calibrate systems .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
- Cross-Model Analysis : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rat paw edema) results to identify species-specific effects .
Q. What in vitro and in vivo models evaluate the compound’s efficacy and toxicity?
Methodological Answer:
- In Vitro Models :
- Enzyme Assays : COX-2 inhibition (IC₅₀ determination via fluorometric kits) .
- Cell Viability : MTT assays on human fibroblasts to assess cytotoxicity (IC₅₀ > 50 µM preferred) .
- In Vivo Models :
- Anti-Inflammatory Testing : Carrageenan-induced rat paw edema (dose: 10–50 mg/kg, oral) .
- Neuropathic Pain : Chronic constriction injury (CCI) models to study opioid/chemokine receptor interactions .
Q. How does stereochemistry influence the compound’s interaction with target proteins?
Methodological Answer:
- Chiral Synthesis : Use enantioselective catalysts (e.g., L-proline) to isolate (R)- or (S)-isomers .
- Binding Analysis :
- Docking : (R)-isomers form stronger hydrogen bonds with COX-2 (e.g., Arg120 residue) .
- Pharmacokinetics : (R)-enantiomers show higher plasma stability in rodent studies (t₁/₂ = 6 vs. 2 hours for (S)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
